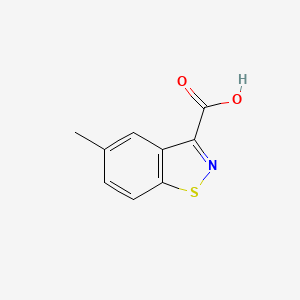

5-Methyl-1,2-benzothiazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-1,2-benzothiazole-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2-benzothiazole-3-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . Common synthetic pathways include:

- Diazo-coupling

- Knoevenagel condensation

- Biginelli reaction

- Molecular hybridization techniques

- Microwave irradiation

- One-pot multicomponent reactions

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored due to their efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methyl-1,2-benzothiazole-3-carboxylic acid undergoes various chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions:

- Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Often involves halogenating agents or nucleophiles under acidic or basic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Aplicaciones Científicas De Investigación

5-Methyl-1,2-benzothiazole-3-carboxylic acid has a wide range of applications in scientific research:

- Chemistry: Used as a building block for synthesizing more complex molecules.

- Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

- Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties .

- Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and fluorescence materials .

Mecanismo De Acción

The mechanism of action of 5-Methyl-1,2-benzothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

- 1,3-Benzothiazole

- 2,1-Benzothiazole

- Benzoxazole

Comparison: While 5-Methyl-1,2-benzothiazole-3-carboxylic acid shares structural similarities with other benzothiazoles, its unique methyl and carboxylic acid groups confer distinct chemical and biological properties. These modifications can enhance its binding affinity to specific targets and improve its overall efficacy in various applications .

Actividad Biológica

5-Methyl-1,2-benzothiazole-3-carboxylic acid (MBCA) is a heterocyclic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C9H7NO2S

- CAS Number: 50789-12-3

The structure of MBCA includes a methyl group and a carboxylic acid group, which contribute to its unique chemical reactivity and biological properties.

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Properties: Research indicates that MBCA can inhibit bacterial growth by targeting specific enzymes essential for bacterial metabolism. It has shown efficacy against various strains of bacteria, making it a candidate for antibiotic development.

- Enzyme Inhibition: MBCA acts as an enzyme inhibitor, affecting biochemical pathways that are crucial for cellular functions. This inhibition can lead to altered metabolic processes in target organisms.

- Anticancer Potential: Preliminary studies suggest that MBCA may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves the disruption of cellular signaling pathways that promote cell survival .

The biological activity of MBCA can be attributed to its interaction with various molecular targets:

- Enzyme Interaction: MBCA has been shown to bind to specific enzymes, inhibiting their activity. This interaction leads to a cascade of biochemical changes that can hinder the growth of pathogens or cancer cells.

-

Biochemical Pathways Affected:

- Inhibition of metabolic enzymes involved in DNA synthesis.

- Disruption of signaling pathways related to cell proliferation and apoptosis.

Case Studies

-

Antimicrobial Activity:

A study highlighted the antimicrobial efficacy of MBCA against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a broad-spectrum antibiotic . -

Anticancer Activity:

In vitro studies on cancer cell lines revealed that MBCA induced cell cycle arrest and apoptosis. Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting effective induction of cell death mechanisms.

Comparative Analysis with Similar Compounds

| Property/Compound | This compound | 1,3-Benzothiazole | Benzoxazole |

|---|---|---|---|

| Antimicrobial Activity | Moderate to high against various bacteria | Low | Moderate |

| Anticancer Activity | Significant in vitro effects | Minimal | Variable |

| Enzyme Inhibition | Effective against specific targets | Less specific | Variable |

Future Directions

The potential applications of MBCA in medicinal chemistry are vast. Future research should focus on:

- Mechanistic Studies: Further elucidating the precise mechanisms through which MBCA exerts its biological effects.

- In Vivo Studies: Conducting animal model studies to assess the therapeutic efficacy and safety profile of MBCA.

- Formulation Development: Exploring various formulations for enhanced bioavailability and targeted delivery.

Propiedades

IUPAC Name |

5-methyl-1,2-benzothiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASMYKUXMJUVAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.